Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl-
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Overview
Description
A-Amyloid (35-25) is a peptide fragment derived from the amyloid beta protein, which is associated with the pathogenesis of Alzheimer’s disease. This peptide is known for its ability to aggregate and form amyloid fibrils, which are implicated in neurodegenerative processes. The study of A-Amyloid (35-25) provides insights into the mechanisms of amyloid aggregation and its role in disease progression.
Preparation Methods
Synthetic Routes and Reaction Conditions: A-Amyloid (35-25) can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the use of a resin-bound amino acid, which is coupled with protected amino acids in the presence of activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of A-Amyloid (35-25) involves large-scale SPPS, which can be automated to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the peptide, ensuring that it meets the required purity standards for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: A-Amyloid (35-25) undergoes various chemical reactions, including oxidation, reduction, and aggregation. Oxidation of the methionine residue at position 35 can lead to the formation of sulfoxides and sulfones, which may affect the peptide’s aggregation properties . Reduction reactions can reverse these oxidative modifications.
Common Reagents and Conditions: Common reagents used in the oxidation of A-Amyloid (35-25) include hydrogen peroxide and peroxymonocarbonate. Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) .
Major Products Formed: The major products formed from the oxidation of A-Amyloid (35-25) include methionine sulfoxide and methionine sulfone. These modifications can influence the peptide’s ability to form amyloid fibrils and its neurotoxic properties .
Scientific Research Applications
A-Amyloid (35-25) is widely used in scientific research to study the mechanisms of amyloid aggregation and its role in neurodegenerative diseases. In chemistry, it serves as a model system for investigating peptide self-assembly and the formation of amyloid fibrils . In biology and medicine, A-Amyloid (35-25) is used to study the cellular and molecular mechanisms underlying Alzheimer’s disease, including its effects on synaptic function and neuronal viability . Additionally, it has applications in the development of therapeutic strategies aimed at preventing or reversing amyloid aggregation .
Mechanism of Action
The mechanism of action of A-Amyloid (35-25) involves its ability to aggregate and form amyloid fibrils, which can disrupt cellular membranes and induce neurotoxicity. The peptide interacts with lipid membranes, leading to membrane damage and the formation of pore-like structures . This disruption can result in calcium dysregulation, oxidative stress, and activation of apoptotic pathways, ultimately leading to neuronal cell death .
Comparison with Similar Compounds
A-Amyloid (35-25) is often compared to other amyloid beta peptides, such as A-Amyloid (1-42) and A-Amyloid (1-40). While all these peptides can form amyloid fibrils, A-Amyloid (35-25) is unique in its rapid aggregation properties and enhanced neurotoxicity . This makes it a valuable tool for studying the early stages of amyloid aggregation and its effects on neuronal function. Similar compounds include A-Amyloid (1-42), A-Amyloid (1-40), and other amyloidogenic peptides derived from the amyloid precursor protein .
Properties
Molecular Formula |
C45H81N13O14S |
---|---|
Molecular Weight |
1060.3 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C45H81N13O14S/c1-9-24(5)36(57-34(62)20-50-40(67)29(17-23(3)4)54-39(66)27(47)14-16-73-8)45(72)58-37(25(6)10-2)44(71)52-26(7)38(65)49-19-33(61)53-28(13-11-12-15-46)42(69)55-30(18-32(48)60)43(70)56-31(22-59)41(68)51-21-35(63)64/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,67)(H,51,68)(H,52,71)(H,53,61)(H,54,66)(H,55,69)(H,56,70)(H,57,62)(H,58,72)(H,63,64)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |
InChI Key |
IDGOADDOQWKZOX-SLVFWPMISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
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